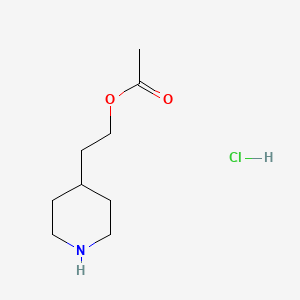

2-(4-Piperidinyl)ethyl acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Piperidinyl)ethyl acetate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves the reaction of 4-piperidinol with ethyl acetate in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of 4-piperidinol reacts with the acetate group of ethyl acetate to form the desired product. The reaction conditions usually include heating the reactants under reflux and using a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Piperidinyl)ethyl acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Preparation Methods

The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves several methodologies. One notable method involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions to yield the desired compound. The preparation methods are characterized by their simplicity and efficiency, often resulting in high yields suitable for both laboratory and industrial applications .

Table 1: Common Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | Involves hydrogenating piperidine derivatives in the presence of catalysts | 60-84 |

| Alkylation | Reaction of piperidine with ethyl acetate derivatives | 62-85 |

| Wittig Reaction | Utilizes phosphonium ylides to form alkenes as intermediates | 63.5 |

Therapeutic Applications

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various neurological and psychiatric disorders. Its structural similarity to known psychoactive substances suggests it may have similar pharmacological properties.

Antiviral Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties, particularly against Hepatitis C virus (HCV). These compounds can act as inhibitors, potentially offering a new avenue for antiviral drug development .

Neurological Disorders

Due to its ability to interact with neurotransmitter systems, this compound has been investigated for its efficacy in treating conditions such as anxiety and depression. Studies have shown that piperidine derivatives can modulate dopaminergic and serotonergic pathways, which are crucial in mood regulation .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Study on HCV Treatment : A clinical trial evaluated the efficacy of a piperidine derivative in patients with chronic HCV infection. Results indicated a significant reduction in viral load among participants treated with this compound compared to the placebo group .

- Psychoactive Effects : A study examining the impact of piperidine derivatives on anxiety levels found that subjects reported reduced anxiety symptoms after administration, supporting its potential use as an anxiolytic agent .

Mécanisme D'action

The mechanism of action of 2-(4-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Piperidinyl)ethyl alcohol

- 2-(4-Piperidinyl)ethyl chloride

- 2-(4-Piperidinyl)ethyl bromide

Uniqueness

2-(4-Piperidinyl)ethyl acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the acetate group in this compound allows for unique esterification reactions and provides different pharmacokinetic properties, making it valuable in drug development and other applications.

Activité Biologique

2-(4-Piperidinyl)ethyl acetate hydrochloride (CAS Number: 184042-52-2) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in pharmaceutical research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18ClNO2. The compound features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with different receptors and enzymes.

Synthesis

The synthesis of this compound typically involves the esterification of 4-piperidinol with ethyl acetate, facilitated by an acid catalyst. This reaction can be performed under reflux conditions using solvents such as toluene or dichloromethane. In industrial applications, continuous flow reactors are employed to enhance yield and control reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access. Additionally, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a high-throughput screening of a chemical library identified several analogs with significant activity against Mycobacterium tuberculosis. One such analog demonstrated a minimum inhibitory concentration (MIC) of 6.3 µM, indicating potential for further development in treating tuberculosis .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological effects. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

- Antitubercular Activity : A study evaluated various analogs derived from piperidine structures against M. tuberculosis. The results indicated that modifications at the 4-position of the piperidinyl group could enhance biological activity significantly, with some analogs achieving MIC values as low as 2.0 µM .

- Cytotoxicity in Cancer Cells : Another investigation focused on piperidine derivatives' effects on glioblastoma (GBM) cells. Certain compounds showed increased cytotoxicity through mechanisms involving disruption of microtubule polymerization, leading to cell death via methuosis—a form of cell death characterized by large vacuole formation .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-Piperidinyl)ethyl alcohol | Alcohol | Neuroprotective effects |

| 2-(4-Piperidinyl)ethyl chloride | Halide | Antimicrobial properties |

| 2-(4-Piperidinyl)ethyl bromide | Halide | Potential antitumor activity |

The presence of the acetate group in this compound allows for unique reactivity compared to its analogs, contributing to its distinct pharmacokinetic properties and making it particularly valuable in drug development.

Propriétés

IUPAC Name |

2-piperidin-4-ylethyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWZRSGYYSHXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.